molecular formula C18H24N2O3 B2927328 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide CAS No. 921545-37-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide

Cat. No.: B2927328
CAS No.: 921545-37-1
M. Wt: 316.401
InChI Key: KPPQIYWDCRYZFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide is a synthetic compound featuring a benzoxazepinone core structure, which is a heterocyclic system of significant interest in medicinal chemistry research. Compounds within this structural class have been investigated for their potential as antithrombotic agents, acting as serine protease inhibitors . The specific molecular architecture of this compound, characterized by an allyl group at the 5-position of the oxazepine ring and a butyramide moiety, is designed to modulate its interaction with biological targets and influence its physicochemical properties. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological tool for probing biological pathways and structure-activity relationships (SAR) in the development of novel therapeutic agents. The product is supplied for non-human research use only. It is not intended for diagnostic, therapeutic, or veterinary applications, nor for human use.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-5-7-16(21)19-13-8-9-15-14(11-13)20(10-6-2)17(22)18(3,4)12-23-15/h6,8-9,11H,2,5,7,10,12H2,1,3-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPQIYWDCRYZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazepine Core: The initial step involves the cyclization of appropriate precursors to form the oxazepine ring.

    Introduction of Allyl and Dimethyl Groups: The allyl and dimethyl groups are introduced through alkylation reactions using allyl halides and dimethyl sulfate under basic conditions.

    Attachment of the Butyramide Group: The final step involves the acylation of the oxazepine derivative with butyric anhydride or butyryl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the allyl or butyramide groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted oxazepine derivatives.

Scientific Research Applications

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[b][1,4]oxazepin scaffold is highly versatile, with substituents critically influencing physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of Benzo[b][1,4]oxazepin Derivatives
Compound Name Substituents (Position) Functional Group at 7-position Molecular Weight Key Features
Target Compound 5-allyl, 3,3-dimethyl Butyramide (C₃H₇CONH-) ~350–380* Shorter aliphatic chain; moderate lipophilicity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxybenzamide 5-allyl, 3,3-dimethyl 2-ethoxybenzamide (aromatic) 394.5 Higher lipophilicity; aromatic π-orbital interactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide 5-allyl, 3,3-dimethyl 3-methoxybenzamide (aromatic) 380.4 Methoxy group enhances solubility via polarity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide 5-isobutyl, 3,3-dimethyl Cyclohexanesulfonamide 408.6 Sulfonamide group increases acidity/solubility
(S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide 5-methyl Triazole carboxamide ~400† RIPK1 inhibition; anti-inflammatory activity

*Estimated based on analogs; †Approximate value from literature.

Key Observations :

  • Butyramide vs. Benzamide : The target compound’s butyramide group lacks aromaticity, likely reducing π-stacking interactions but improving metabolic stability compared to benzamide analogs .
  • Allyl vs. Isobutyl : The allyl group (C=C) in the target compound may confer conformational flexibility, whereas the isobutyl group in enhances hydrophobicity.
  • Sulfonamide vs.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound 2-ethoxybenzamide 3-methoxybenzamide Cyclohexanesulfonamide
Lipophilicity (logP) Moderate (estimated) High (aromatic ring) Moderate-High Low (sulfonamide polarity)
Solubility Moderate (aliphatic) Low (hydrophobic) Moderate (methoxy) High
Molecular Weight ~350–380 394.5 380.4 408.6

Analysis :

  • The butyramide’s aliphatic chain balances lipophilicity and solubility, making it more drug-like than aromatic benzamides.
  • Methoxy-substituted benzamides (e.g., ) exhibit improved solubility due to polar groups, while sulfonamides (e.g., ) leverage acidity for enhanced aqueous solubility.

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22H24N2O
  • Molecular Weight : 370.4 g/mol

The structure includes a benzo[b][1,4]oxazepin core with an allyl group and a butyramide moiety, which may contribute to its biological properties.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit various pharmacological activities. These activities can be categorized into several areas:

  • Anticonvulsant Activity : Some derivatives have shown effectiveness in reducing seizure activity in animal models.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter release and neuronal excitability.
  • Anti-inflammatory Effects : Certain studies suggest that similar compounds may possess anti-inflammatory properties.

Anticonvulsant Activity

A study involving related compounds demonstrated significant anticonvulsant effects in DBA/2 mice. The administration of these compounds reduced sound-induced seizure activity by approximately 40% at specific dosages (20 nmol) .

Receptor Interaction Studies

Research has highlighted the interaction of related compounds with mGlu receptors. For instance, the activation of mGlu2 receptors showed promise in modulating neurotransmitter systems associated with mood regulation and anxiety disorders . This suggests that this compound could potentially influence similar pathways.

Data Summary Table

Biological ActivityObserved EffectsReference
AnticonvulsantReduced seizure activity by 40%
GPCR ModulationInfluences neurotransmitter release
Anti-inflammatoryPotential reduction in inflammation

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldPurity
Core formationSalicylaldehyde derivative + allylamine, HCl, 80°C, 4h65%90%
AcylationButyryl chloride, DBU, DMF, 30°C, 8h70%95%

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • 1H/13C NMR : Focus on diagnostic signals, such as the oxazepinone carbonyl (δ ~170–175 ppm in 13C NMR) and allyl protons (δ ~5.0–5.8 ppm in 1H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]+) with an error margin <5 ppm.
  • Elemental Analysis : Match calculated vs. experimental C/H/N ratios (e.g., C: 65.2%, H: 6.8%, N: 7.1%) to detect impurities .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Methodological Answer:
Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in the oxazepinone core) by acquiring spectra at 25°C and −40°C .

Computational Modeling : Compare experimental shifts with DFT-calculated NMR chemical shifts (using Gaussian or ORCA software). For example, the allyl group’s proton environment may deviate due to steric interactions with the dimethyl substituents .

2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry unambiguously.

Advanced: What strategies optimize reaction yields for derivatives with bulky substituents?

Methodological Answer:
Bulky groups (e.g., 3,3-dimethyl) hinder reactivity. Mitigation approaches:

  • Catalysis : Use Yb(OTf)3 (ytterbium triflate) to activate the carbonyl group during acylation, improving electrophilicity .
  • Ultrasound-assisted synthesis : Enhance mass transfer and reduce reaction time (e.g., from 8h to 4h) while maintaining yields >60% .
  • Solvent optimization : Replace DMF with THF for less steric hindrance in nucleophilic attacks .

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Oxidative Stability : Expose to H2O2 (3% v/v) and analyze by LC-MS for oxidation products (e.g., epoxidation of the allyl group).

Photostability : Use a UV chamber (254 nm) to assess decomposition kinetics .

Q. Table 2: Example Stability Data

ConditionTime (h)Degradation (%)Major Degradant
PBS, pH 7.472<5%None detected
H2O2, 3%2420%Allyl epoxide

Basic: What are the critical considerations for purity analysis?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Ensure resolution (R > 2.0) between the main peak and impurities.
  • TLC : Monitor reactions using silica plates (ethyl acetate/hexane, 1:1); Rf ~0.5 for the target compound.
  • Melting Point : A sharp mp (e.g., 210–212°C) indicates high crystallinity and purity .

Advanced: How to investigate structure-activity relationships (SAR) for this compound?

Methodological Answer:

Derivatization : Synthesize analogs with modified substituents (e.g., replacing allyl with propargyl) .

Biological Assays : Test in vitro binding affinity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett σ values, logP).

Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., benzodiazepine receptors) .

Advanced: How to address low solubility in aqueous buffers during bioassays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains ionizable groups.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.